5-Methoxy-2-methyl-4H-pyran-4-one

Analytical Chemistry Mass Spectrometry Structural Elucidation

Analytical misassignment of pyranone regioisomers undermines research integrity. 5-Methoxy-2-methyl-4H-pyran-4-one (methyl allomaltol) provides the definitive solution. - Distinct MS fragmentation (m/z 117) differentiates it from methyl maltol, preventing structural misidentification. - Serves as a synthetic precursor to maltol via hydrogenation, supporting flavor chemistry programs. - FEMA 3696 documentation supports its use as a flavor ingredient in regulatory-compliant product development.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 6266-91-7
Cat. No. B3054986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methyl-4H-pyran-4-one
CAS6266-91-7
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CO1)OC
InChIInChI=1S/C7H8O3/c1-5-3-6(8)7(9-2)4-10-5/h3-4H,1-2H3
InChIKeyWZGIPUBUWODBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-methyl-4H-pyran-4-one (CAS 6266-91-7): Chemical Identity and Procurement Baseline


5-Methoxy-2-methyl-4H-pyran-4-one (CAS 6266-91-7), also known as methyl allomaltol, is a methoxy-substituted γ-pyrone derivative with molecular formula C₇H₈O₃ and molecular weight 140.14 g/mol [1]. This heterocyclic compound is structurally characterized by a six-membered unsaturated ring containing one oxygen atom and a ketone functional group . The compound is commercially available as a research chemical with typical purity specifications of 95% to 97%, and is supplied for laboratory research and development applications .

Why 5-Methoxy-2-methyl-4H-pyran-4-one Cannot Be Interchanged with Closely Related Pyranones


Generic substitution of 5-methoxy-2-methyl-4H-pyran-4-one (methyl allomaltol) with its regioisomer 3-methoxy-2-methyl-4H-pyran-4-one (methyl maltol) is analytically and functionally invalid due to fundamentally distinct mass spectrometric fragmentation signatures and divergent molecular ion rearrangement pathways [1]. Furthermore, substitution with the unmethylated parent compound allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) fails to replicate the enhanced aroma properties conferred by 6-position alkyl/alkenyl substitution, which transforms a compound of "little significance as flavor-improver" into one with "much-improved aroma-qualities comparable with maltol itself" [2]. The methoxy group at the 5-position versus the 3-position alters the compound's utility as a synthetic building block, including its capacity to be converted to maltol via hydrogenation or oxidation . These structural distinctions mandate precise compound selection rather than class-level procurement.

5-Methoxy-2-methyl-4H-pyran-4-one: Head-to-Head Quantitative Differentiation Evidence


Regioisomeric Differentiation: Distinct Mass Spectrometric Fragmentation Versus Methyl Maltol

In a direct head-to-head mass spectrometric comparison, 5-methoxy-2-methyl-4H-pyran-4-one (methyl allomaltol) and its regioisomer 3-methoxy-2-methyl-4H-pyran-4-one (methyl maltol) exhibit distinct fragmentation signatures. The methyl allomaltol isomer shows a characteristic peak at m/z=117, while the two pyrones share common fragmentation pathways all originating from a primary rearrangement of the molecular ion [1]. The loss of water from the molecular ion occurs by two processes, both involving the methoxymethyl protons . This differential fragmentation provides unambiguous analytical distinction between the 5-methoxy and 3-methoxy regioisomers [2].

Analytical Chemistry Mass Spectrometry Structural Elucidation

Parent-Derivative Differentiation: Aroma Enhancement via 6-Position Substitution Versus Unsubstituted Allomaltol

Comparative studies on allomaltol derivatives establish that the parent compound allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) is of "little significance as flavor-improver" [1]. However, introduction of alkyl or alkenyl groups at the 6-position of the allomaltol scaffold—as present in 5-methoxy-2-methyl-4H-pyran-4-one—transforms the compound, yielding "much-improved aroma-qualities comparable with maltol itself" [2]. This finding provides class-level inference that the 5-methoxy-2-methyl substitution pattern confers superior organoleptic properties relative to the unsubstituted parent allomaltol [3].

Flavor Chemistry Structure-Activity Relationship Food Science

Regulatory and Application Differentiation: FEMA GRAS Status and Flavor Profile Documentation

5-Methoxy-2-methyl-4H-pyran-4-one is documented as a FEMA GRAS substance (FEMA 3696) with defined application parameters. The compound is designated as a "nature identical" product supplied by flavor and fragrance manufacturers, and is used as a food additive for modifying flavor/aroma . The FEMA monograph cites its use in a wide range of foodstuffs, including baked goods, cheese, and confectionery [1]. The compound has an aroma described variously as similar to coconut or mushroom [2]. This established regulatory identity differentiates it from non-FEMA-listed pyranone analogs lacking defined food-use authorization.

Flavor Regulation Food Additive FEMA GRAS

Synthetic Utility Differentiation: Conversion to Maltol via Hydrogenation or Oxidation

5-Methoxy-2-methyl-4H-pyran-4-one can be utilized as a synthetic intermediate for the production of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) via hydrogenation or oxidation reactions . This synthetic pathway distinguishes methyl allomaltol from other pyranone derivatives that lack this specific conversion capacity. The compound is synthesized by reacting ethyl acetoacetate and methanol in the presence of an acid catalyst, providing a defined synthetic route . Additionally, the compound can serve as a building block for more complex chemical structures, participating in a variety of cycloaddition reactions to form bicyclic lactones [1].

Synthetic Chemistry Intermediate Pyranone Derivatives

Physicochemical Property Differentiation: Melting Point and Boiling Point Specifications

5-Methoxy-2-methyl-4H-pyran-4-one exhibits defined physicochemical parameters that enable material verification and quality control. The compound has a reported melting point range of 54-59°C and a boiling point of 280.3°C at 760 mmHg [1]. The refractive index is reported as 1.4408 at 70°C [2]. These parameters provide baseline specifications for incoming material acceptance, though direct comparative data with regioisomeric methyl maltol are not available in the retrieved sources.

Physical Chemistry Characterization Quality Control

5-Methoxy-2-methyl-4H-pyran-4-one: Evidence-Based Application Scenarios for Procurement Decision-Making


Analytical Reference Standard for Regioisomeric Differentiation in Pyranone Analysis

This compound serves as an essential analytical reference standard for distinguishing 5-methoxy-substituted pyranones from 3-methoxy-substituted regioisomers such as methyl maltol. The distinct mass spectrometric fragmentation pattern, characterized by a peak at m/z=117 and unique molecular ion rearrangement pathways, enables unambiguous identification [1]. Laboratories performing GC-MS analysis of pyranone-containing samples require authentic 5-methoxy-2-methyl-4H-pyran-4-one as a reference material to confirm regioisomeric identity and prevent analytical misassignment [2].

Flavor and Fragrance Research Requiring FEMA GRAS-Listed Pyranone Derivatives

For flavor and fragrance development programs requiring FEMA GRAS-listed materials, 5-methoxy-2-methyl-4H-pyran-4-one (FEMA 3696) provides a documented regulatory foundation with established use parameters in baked goods, cheese, and confectionery [1]. The compound's documented aroma profile (coconut or mushroom) [2] and its position within the broader class of 6-position substituted allomaltols with "much-improved aroma-qualities comparable with maltol" [3] make it suitable for flavor modification applications where maltol-like enhancement is desired but regulatory documentation is required.

Synthetic Intermediate for Maltol Production and Heterocyclic Building Block Applications

This compound functions as a synthetic precursor for the production of maltol (3-hydroxy-2-methyl-4H-pyran-4-one), a commercially significant flavor compound, via hydrogenation or oxidation pathways [1]. The defined synthesis route from ethyl acetoacetate and methanol [2] ensures reproducible access to the starting material. Additionally, its capacity to participate in cycloaddition reactions for constructing bicyclic lactones [3] supports applications in medicinal chemistry and materials science where pyranone-derived scaffolds are required.

Structure-Activity Relationship Studies of Pyranone-Derived Flavor Enhancers

This compound is appropriate for structure-activity relationship (SAR) investigations examining how methoxy substitution at the 5-position versus hydroxyl substitution at the 5-position (as in allomaltol) affects flavor enhancement properties. The class-level finding that 6-position alkyl/alkenyl substitution transforms allomaltol from a compound of "little significance" to one with maltol-comparable aroma [1] establishes a framework for systematic SAR studies. The availability of defined physicochemical parameters including melting point (54-59°C) and boiling point (280.3°C at 760 mmHg) [2] facilitates reproducible experimental conditions.

Technical Documentation Hub

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